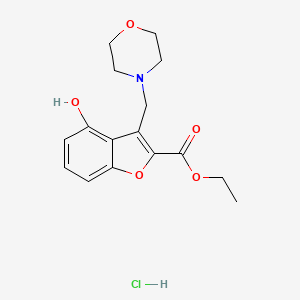
ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride, also known as XJB-5-131, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been shown to have a number of biochemical and physiological effects, and it may have a range of potential applications in the laboratory. In
Wissenschaftliche Forschungsanwendungen
Ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride has a number of potential applications in scientific research. One of the most promising areas of research is in the field of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride has been shown to have neuroprotective effects, and it may be able to prevent or slow the progression of these diseases.
In addition, ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride has been studied for its potential use in cancer research. This compound has been shown to inhibit the growth of cancer cells and may be able to be used as a chemotherapeutic agent.
Wirkmechanismus
The mechanism of action for ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride is not yet fully understood, but it is believed to work by inhibiting the production of reactive oxygen species (ROS). ROS are molecules that can cause damage to cells and tissues, and they have been implicated in a number of diseases and conditions. By inhibiting the production of ROS, ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride may be able to protect cells and tissues from damage.
Biochemical and Physiological Effects
ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride has a number of biochemical and physiological effects. This compound has been shown to have antioxidant properties, and it may be able to protect cells from oxidative stress. In addition, ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride has been shown to have anti-inflammatory effects, and it may be able to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride in lab experiments is that it has been shown to be relatively safe and non-toxic. This compound has been used in a number of in vitro and in vivo studies, and it has not been associated with any significant side effects.
However, there are also some limitations to using ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride in lab experiments. One of the main limitations is that the mechanism of action for this compound is not yet fully understood. In addition, more research is needed to determine the optimal dosage and administration methods for ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride.
Zukünftige Richtungen
There are a number of future directions for research on ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride. One area of research is in the development of new treatments for neurodegenerative diseases. ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride may be able to be used as a neuroprotective agent, and it may be able to slow or prevent the progression of these diseases.
In addition, more research is needed to determine the potential use of ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride in cancer research. This compound has been shown to have anti-cancer effects, and it may be able to be used as a chemotherapeutic agent.
Finally, more research is needed to fully understand the mechanism of action for ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride. By understanding how this compound works, researchers may be able to develop new treatments for a range of diseases and conditions.
Synthesemethoden
The synthesis method for ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride involves several steps. The first step is the reaction of 4-bromomethyl-2-hydroxybenzoic acid with morpholine to form 4-(morpholinomethyl)-2-hydroxybenzoic acid. This compound is then esterified with ethanol and treated with phosphorus oxychloride to form ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate. Finally, this compound is hydrolyzed with hydrochloric acid to form ethyl 4-hydroxy-3-(4-morpholinylmethyl)-1-benzofuran-2-carboxylate hydrochloride.
Eigenschaften
IUPAC Name |
ethyl 4-hydroxy-3-(morpholin-4-ylmethyl)-1-benzofuran-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5.ClH/c1-2-21-16(19)15-11(10-17-6-8-20-9-7-17)14-12(18)4-3-5-13(14)22-15;/h3-5,18H,2,6-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQCZTXWFRWTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)CN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 2882661 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chlorophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4960700.png)
![1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4960702.png)
![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4960709.png)

![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4960728.png)

![cyclohexyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4960750.png)


![2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B4960762.png)
![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)


![2-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)-6-nitrobenzoic acid](/img/structure/B4960790.png)